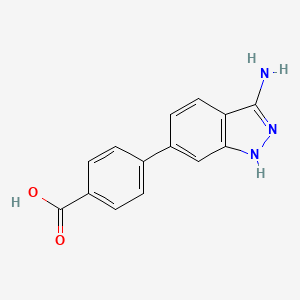

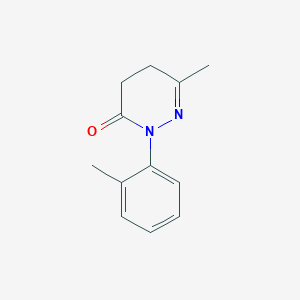

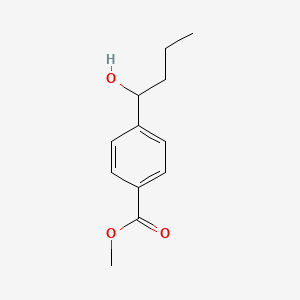

![molecular formula C13H18N2O2 B3291384 1-[(4-Aminophenyl)acetyl]piperidin-4-OL CAS No. 872404-78-9](/img/structure/B3291384.png)

1-[(4-Aminophenyl)acetyl]piperidin-4-OL

Overview

Description

“1-[(4-Aminophenyl)acetyl]piperidin-4-OL” is a compound with the molecular formula C13H18N2O2 . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

Piperidines, which are part of the structure of “this compound”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular weight of “this compound” is 234.294 . The compound has a density of 1.2±0.1 g/cm3 .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The boiling point of “this compound” is 483.9±45.0 °C at 760 mmHg . The flash point is 246.4±28.7 °C .Scientific Research Applications

Antineoplastic Properties

1-[(4-Aminophenyl)acetyl]piperidin-4-OL derivatives, specifically a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have been discovered and investigated for their antineoplastic properties. These compounds demonstrate significant cytotoxic properties, often surpassing contemporary anticancer drugs. Key features include greater tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. Their modes of action involve apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. Additionally, these molecules show promising antimalarial and antimycobacterial properties and are well-tolerated in animal toxicity studies. Comprehensive studies on structure-activity relationships, drug delivery systems, pharmacokinetics, and metabolic stability underscore their potential as antineoplastic drug candidates (Hossain et al., 2020).

D2-like Receptor Affinity

Compounds with arylcycloalkylamine structures, such as phenyl piperidines, and their arylalkyl substituents, are integral pharmacophoric groups in various antipsychotic agents. Research indicates that arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D2-like receptors. A study examining the contributions of pharmacophoric groups like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles found that specific arylalkyl moieties are crucial for selectivity and potency at D2-like receptors, although predictability of specific effects remains limited (Sikazwe et al., 2009).

Carcinogenicity and Mutagenicity Studies

Certain analogues of known carcinogens like benzidine and 4-aminobiphenyl have been synthesized, incorporating thiophene in place of an aromatic ring. These compounds have been evaluated for potential carcinogenicity using in vitro assays such as the Salmonella reverse-mutation assay and the cell-transformation assay. The in vitro activity profiles of these compounds suggest potential carcinogenicity, although their behavior raises questions about their ability to elicit tumors in vivo. This research provides important insights into structural factors that might contribute to the carcinogenic potential of aromatic organic compounds (Ashby et al., 1978).

Drug Discovery and Heterocyclic Chemistry

The piperidine structure is a critical component in drug discovery, especially in the synthesis of piperidine alkaloids from Pinus and related genera. Piperidine alkaloids hold considerable medicinal importance and have been identified as a vital component in a diverse range of pharmacophores. This versatility has led researchers to continuously explore the piperidine nucleus in various therapeutic applications. However, biological functions of piperidine metabolites have been mostly examined on a limited scale, indicating the need for further exploration in this area (Singh et al., 2021).

Safety and Hazards

The safety information available indicates that “1-[(4-Aminophenyl)acetyl]piperidin-4-OL” should be stored in a dark place, in an inert atmosphere, at room temperature . The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 .

Future Directions

Piperidines are ubiquitous in many alkaloid natural products and drug candidates . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The compounds bearing a piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .

properties

IUPAC Name |

2-(4-aminophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-11-3-1-10(2-4-11)9-13(17)15-7-5-12(16)6-8-15/h1-4,12,16H,5-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAPBFZFSPYWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B3291319.png)

![1-[Ethyl(methyl)amino]acetone](/img/structure/B3291323.png)

![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B3291326.png)

![6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B3291360.png)

![6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B3291374.png)